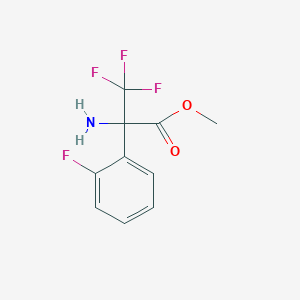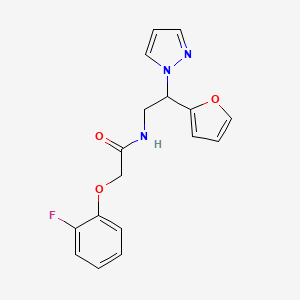
2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPEA and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) Coordination Complexes : Research has shown that pyrazole-acetamide derivatives can be synthesized and characterized, leading to the construction of novel coordination complexes with Co(II) and Cu(II). These complexes have been explored for their antioxidant activities, demonstrating significant potential. The study by Chkirate et al. (2019) highlights the effect of hydrogen bonding on the self-assembly process of these complexes and their antioxidant properties, as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Fluorine-Containing Compounds and Microwave-Assisted Synthesis
Synthesis of Fluorine-Containing Benzo[b]furans : The work by Rao et al. (2005) explores the microwave-assisted synthesis of fluoro-substituted benzo[b]furan compounds, demonstrating the potential of 2-(2-fluorophenoxy) derivatives in creating advanced materials with specific chemical properties. This synthesis involves tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing the versatility of fluorine-containing compounds in organic synthesis (Rao et al., 2005).
Radioligands for Imaging
[18F]PBR111 Radiosynthesis for PET Imaging : Dollé et al. (2008) describe the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study is a prime example of how 2-(2-fluorophenoxy) derivatives can be utilized in the development of diagnostic tools for neurological disorders, highlighting the compound's relevance in medical research (Dollé et al., 2008).
Antimicrobial and Antitubercular Activity
Antitubercular Hexahydro-2H-pyrano[3,2-c]quinolines : Kantevari et al. (2011) synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, evaluating their antitubercular activity. This research underscores the potential of fluoro-substituted compounds in the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (Kantevari et al., 2011).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-15(13)24-12-17(22)19-11-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-10,14H,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVRNKWZVXCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3006781.png)
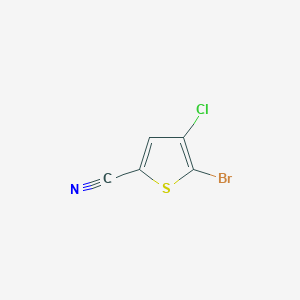

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)
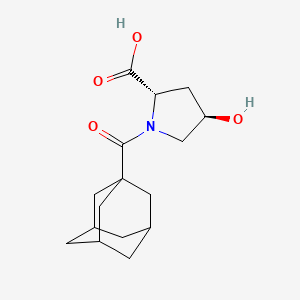

![1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B3006792.png)


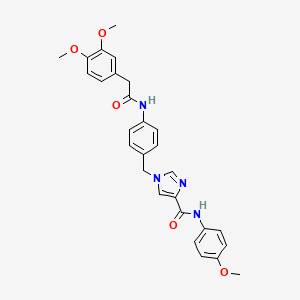
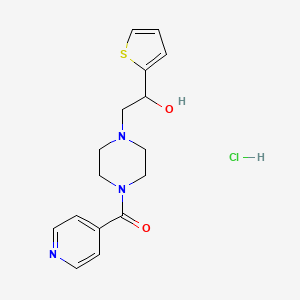
![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
